molecular formula C8H7N3O2 B2510007 4-Phenoxy-1,2,5-oxadiazol-3-amine CAS No. 129282-34-4

4-Phenoxy-1,2,5-oxadiazol-3-amine

Cat. No. B2510007
CAS RN: 129282-34-4
M. Wt: 177.163
InChI Key: RCNCXFBKAPWGLX-UHFFFAOYSA-N
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Description

4-Phenoxy-1,2,5-oxadiazol-3-amine is a biochemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 . It is used in proteomics research .


Synthesis Analysis

The synthesis of oxadiazoles, including 4-Phenoxy-1,2,5-oxadiazol-3-amine, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of 4-Phenoxy-1,2,5-oxadiazol-3-amine is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

Anticancer Activity

Oxadiazoles, including 4-Phenoxy-1,2,5-oxadiazol-3-amine, have been synthesized and screened for their anticancer activity . The compounds were found to be effective against various cancer cell lines . The most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line .

Anti-infective Agents

1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have been used in the development of new chemical entities to act against these microorganisms .

Antimicrobial Activity

1,2,4-oxadiazole derivatives have shown significant antimicrobial properties . They have been used in the development of novel compounds with antimicrobial activities .

Antiviral Activity

1,2,4-oxadiazole derivatives have also exhibited antiviral activities . They have been used in the development of novel compounds with antiviral activities .

Anti-inflammatory and Analgesic Properties

These compounds have shown anti-inflammatory and analgesic properties . They have been used in the development of novel compounds with these properties .

Antidiabetic Activity

1,2,4-oxadiazole derivatives have shown antidiabetic properties . They have been used in the development of novel compounds with antidiabetic activities .

Immunosuppressive Properties

These compounds have shown immunosuppressive properties . They have been used in the development of novel compounds with immunosuppressive activities .

Antiparasitic Properties

1,2,4-oxadiazole derivatives have shown antiparasitic properties . They have been used in the development of novel compounds with antiparasitic activities .

properties

IUPAC Name

4-phenoxy-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7-8(11-13-10-7)12-6-4-2-1-3-5-6/h1-5H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNCXFBKAPWGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxy-1,2,5-oxadiazol-3-amine

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